Endomide
Overview
Description
Endomide is a bioactive chemical compound with the molecular formula C17H28N2O2 and a molecular weight of 292.423 g/mol . It is known for its significant biological activities and is primarily used in scientific research. This compound is not intended for human consumption and is strictly for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Endomide can be synthesized through various methods, including the reaction of carboxylic acid derivatives with amines. One common method involves the use of acid chlorides, esters, or anhydrides reacting with amines under controlled conditions . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of amides like this compound often involves large-scale reactions using automated systems to ensure consistency and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Endomide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
Endomide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological systems and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and as a model compound for studying amide-containing drugs.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of Endomide involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins and enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of the research .
Comparison with Similar Compounds
Acetamide: A simple amide with similar structural features but different biological activities.
Benzamide: Another amide with a benzene ring, used in various chemical and biological studies.
Formamide: A simpler amide with distinct properties and applications
Uniqueness of Endomide: this compound stands out due to its specific molecular structure, which allows it to interact uniquely with biological systems. Its versatility in undergoing various chemical reactions and its wide range of applications in research make it a valuable compound in scientific studies .
Properties
CAS No. |
4582-18-7 |
---|---|
Molecular Formula |
C17H28N2O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-N,2-N,3-N,3-N-tetraethylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide |
InChI |
InChI=1S/C17H28N2O2/c1-5-18(6-2)16(20)14-12-9-10-13(11-12)15(14)17(21)19(7-3)8-4/h9-10,12-15H,5-8,11H2,1-4H3 |
InChI Key |
BXAMVNHBXFXFSK-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@H]1[C@@H]2C[C@H]([C@@H]1C(=O)N(CC)CC)C=C2 |
SMILES |
CCN(CC)C(=O)C1C2CC(C1C(=O)N(CC)CC)C=C2 |
Canonical SMILES |
CCN(CC)C(=O)C1C2CC(C1C(=O)N(CC)CC)C=C2 |
Appearance |
Solid powder |
4582-18-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Endomide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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